2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Overview
Description
The compound “2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide” is a chemical compound with the molecular formula C16H13N5O2S2 and an average mass of 371.437 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Pyrimidoindole Derivatives : Methyl 3-amino-1H-indole-2-carboxylates were used to synthesize 5H-pyrimido[5,4-b]indole derivatives, a process that involves reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides (Shestakov et al., 2009).
Formation of N-aryl Acetamide Derivatives : A study explored the synthesis of various N-aryl acetamide derivatives, including those similar to the compound , assessing their antimicrobial properties (Debnath & Ganguly, 2015).
Synthesis of Thiazolopyrimidine and Acetamide Derivatives : Research included the synthesis of compounds like N-(5-methyl-4-oxo-2-substituted phenyl-3Hthiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide, which are structurally related to the target compound (Saxena et al., 2011).
Biological and Medicinal Applications
Antitumor Properties : Compounds structurally similar to the target compound have been studied for their antitumor properties, particularly as inhibitors of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) (Gangjee et al., 2005).
Antimicrobial Activities : Certain acetamide derivatives, closely related to the compound , demonstrated promising antibacterial and antifungal activities in studies (Debnath & Ganguly, 2015).
Anxiolytic Effects : In a study exploring derivatives of 2-oxyindolin-3-glyoxylic acid, compounds structurally similar to the target compound showed significant anxiolytic effects in experimental models (Lutsenko et al., 2013).
Molecular Structure and Properties
Crystal Structure Analysis : The crystal structures of compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide were analyzed to understand their conformation and intramolecular interactions (Subasri et al., 2016).
Chemical Structure Elucidation : Research on the synthesis of various related heterocyclic compounds, including pyrimidoindoles, provides insight into the chemical structure and potential reactivity of the compound (Ahmed, 2002).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Compounds with similar structures are generally well absorbed, widely distributed in the body, metabolized by various enzymes, and excreted in the urine and feces .
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and regulation of gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
properties
IUPAC Name |
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-17-12(19)11-10(16-13(17)20-6-9(14)18)7-4-2-3-5-8(7)15-11/h2-5,15H,6H2,1H3,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZONKXDIDEOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide |
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